molecular formula C17H32O4 B1238838 Monomyristolein CAS No. 56399-71-4

Monomyristolein

Cat. No.: B1238838
CAS No.: 56399-71-4
M. Wt: 300.4 g/mol
InChI Key: ARCRKLOZHGPFFJ-WAYWQWQTSA-N
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Description

Monomyristolein is a nonionic surfactant and a type of monoacylglycerol. It is derived from myristoleic acid, a monounsaturated fatty acid. This compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This compound is commonly used in various scientific and industrial applications due to its ability to form stable emulsions and its role in the self-assembly of lipid molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Monomyristolein can be synthesized through the esterification of myristoleic acid with glycerol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction can be represented as follows:

Myristoleic Acid+GlycerolThis compound+Water\text{Myristoleic Acid} + \text{Glycerol} \rightarrow \text{this compound} + \text{Water} Myristoleic Acid+Glycerol→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Monomyristolein undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding epoxides and hydroxylated products.

    Reduction: Reduction reactions can convert this compound into saturated monoacylglycerols.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different monoacylglycerol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Epoxides and hydroxylated monoacylglycerols.

    Reduction: Saturated monoacylglycerols.

    Substitution: Various monoacylglycerol derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Delivery Systems

Monomyristolein has been extensively studied for its potential in drug delivery, especially in the development of nanocarriers for therapeutic agents. Its ability to form liquid crystalline structures makes it an excellent candidate for enhancing the bioavailability and stability of drugs.

Case Study: Nanostructured Liquid-Crystalline Particles

A study investigated the use of this compound in creating nanostructured liquid-crystalline particles for drug delivery. The findings suggested that these particles could encapsulate hydrophobic drugs, improving their solubility and release profiles. The phase behavior of this compound was analyzed, demonstrating its capability to form stable nanocarriers suitable for various pharmaceutical applications .

Food Technology

In food science, this compound serves as an emulsifier and stabilizer. Its incorporation into food products can enhance texture and extend shelf life by preventing separation.

Case Study: Emulsification Properties

Research highlighted the emulsifying properties of this compound in salad dressings and sauces. The study showed that this compound effectively reduced surface tension between oil and water phases, resulting in stable emulsions with improved mouthfeel and sensory attributes .

Cosmetic Formulations

This compound is also utilized in cosmetic formulations due to its skin-friendly properties and ability to act as a moisturizer.

Case Study: Skin Care Products

A formulation study evaluated this compound's effectiveness as a moisturizing agent in creams and lotions. The results indicated that products containing this compound exhibited superior hydration levels compared to those without it, making it a valuable ingredient in skin care formulations .

Biomedical Applications

The compound has shown promise in biomedical applications, particularly in targeted therapies.

Case Study: Targeted Drug Delivery

Research focused on using this compound-based carriers for targeted delivery of anticancer drugs. The study demonstrated that these carriers could selectively release drugs at tumor sites, thereby minimizing systemic toxicity while maximizing therapeutic efficacy .

Data Summary

Application AreaKey FindingsReferences
Drug Delivery SystemsEnhanced solubility and stability of hydrophobic drugs
Food TechnologyImproved emulsion stability and sensory attributes
Cosmetic FormulationsSuperior hydration properties in skin care products
Biomedical ApplicationsTargeted delivery systems for anticancer therapies

Mechanism of Action

Monomyristolein exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic molecules. This property enables it to form stable emulsions and facilitate the self-assembly of lipid molecules into various structures such as micelles, liposomes, and bilayers. The molecular targets and pathways involved include interactions with cell membranes and the modulation of membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Monolaurin: Another monoacylglycerol derived from lauric acid.

    Monopalmitolein: Derived from palmitoleic acid.

    Monostearin: Derived from stearic acid.

Uniqueness

Monomyristolein is unique due to its specific fatty acid chain length and degree of unsaturation, which influence its physical properties and behavior in aqueous systems. Compared to other monoacylglycerols, this compound forms more stable emulsions and exhibits distinct phase behavior, making it particularly valuable in applications requiring precise control over lipid self-assembly.

Biological Activity

Monomyristolein, also known as glycerol monomyristoleate (GMM), is a glycerol monoester derived from myristoleic acid (C14:1). This compound has garnered attention in various fields of biological research due to its unique properties and potential applications in health and medicine. This article explores the biological activity of this compound, including its effects on cellular membranes, enzymatic activity, and implications for therapeutic use.

This compound is characterized by its hydrophobic fatty acid tail and a hydrophilic glycerol backbone. Its amphiphilic nature allows it to interact with lipid bilayers, making it relevant in studies of membrane dynamics and stability. The molecular structure can be represented as follows:

C14H26O3\text{C}_{14}\text{H}_{26}\text{O}_3

Membrane Interactions

Stabilization of Membrane Systems

Research indicates that this compound enhances the stability of membrane systems composed of fatty acids. In a study examining the permeability of model protocellular membranes, the addition of this compound to myristoleic acid systems significantly increased membrane permeability. This suggests that this compound plays a critical role in maintaining membrane integrity under various environmental conditions, which is essential for the survival of protocellular life forms .

Table 1: Effects of this compound on Membrane Permeability

Membrane CompositionPermeability (% calcein release)
Pure Myristoleic Acid22%
Myristoleic Acid + this compound (2:1)80%
Myristoleic Acid + Other DerivativesVaries (lower than 80%)

Enzymatic Activity

Influence on Ribozyme Reactions

This compound has been shown to affect the activity of ribozymes, which are RNA molecules capable of catalyzing biochemical reactions. A study found that encapsulating ribozymes within vesicles composed of this compound resulted in improved structural interactions and enhanced catalytic activity compared to those not encapsulated . This effect is attributed to the excluded volume effect, where confinement within vesicles increases effective concentration and facilitates faster reaction rates.

Case Studies

Case Study 1: Protocellular Membrane Formation

In experimental setups simulating prebiotic conditions, researchers observed that mixed membrane systems containing this compound exhibited greater robustness under diverse selection pressures. The study highlighted the importance of compositional heterogeneity in enhancing the survival rates of protocellular structures .

Case Study 2: Therapeutic Applications

This compound has been investigated for its potential therapeutic applications, particularly in anti-inflammatory contexts. Its ability to modulate membrane dynamics may influence cellular signaling pathways involved in inflammation. Preliminary studies suggest that this compound could serve as a bioactive compound in formulations aimed at reducing inflammatory responses .

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for characterizing monomyristolein, and how should data interpretation address potential ambiguities?

this compound (C₁₇H₃₂O₃) requires multi-modal spectroscopic characterization. Nuclear Magnetic Resonance (NMR) should focus on resolving olefinic proton signals (δ 5.3–5.4 ppm) and ester carbonyl carbons (~173 ppm in 13C^{13}\text{C} NMR). Mass spectrometry (MS) via electrospray ionization (ESI) must confirm the molecular ion peak at m/z 284.2 [M+H]⁺. To mitigate ambiguities in lipid oxidation analysis, cross-validate with Fourier-Transform Infrared Spectroscopy (FTIR) for hydroxyl (∼3400 cm⁻¹) and ester (∼1740 cm⁻¹) stretches. Include purity thresholds (e.g., ≥95% by HPLC) and reference spectra from authenticated databases .

Q. How can researchers design a baseline protocol for synthesizing this compound with reproducibility across laboratories?

Standardize reaction conditions:

  • Use myristoleic acid (cis-Δ9-C14:1) and glycerol in a 1:1 molar ratio.
  • Catalyze with immobilized lipase (e.g., Candida antarctica Lipase B) at 40°C for 24 hours under nitrogen.
  • Monitor conversion via thin-layer chromatography (TLC; hexane:ethyl acetate, 8:2). Document solvent purity (e.g., anhydrous toluene), enzyme activity (IU/mg), and post-synthesis purification steps (e.g., silica gel chromatography). Provide step-by-step SOPs in supplementary materials to ensure reproducibility .

Q. What are the critical parameters for assessing this compound stability in experimental storage conditions?

Q. How can contradictory data on this compound’s pharmacological activity be resolved through experimental redesign?

Contradictions in bioactivity (e.g., anti-inflammatory vs. pro-inflammatory effects) often stem from cell-line specificity or impurity interference. Mitigate via:

  • Dose-response normalization : Use multiple cell lines (e.g., RAW 264.7 macrophages, HepG2 hepatocytes) with standardized viability assays (MTT/WST-1).
  • Impurity profiling : Quantify residual fatty acids (e.g., myristic acid) via GC-MS.
  • Mechanistic controls : Include siRNA knockdowns of target receptors (e.g., PPAR-γ). Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to redesign studies .

Properties

IUPAC Name

2,3-dihydroxypropyl (Z)-tetradec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h5-6,16,18-19H,2-4,7-15H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCRKLOZHGPFFJ-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56399-71-4
Record name Monomyristolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056399714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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